4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride
Description
4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative featuring a 2,3-dimethylphenoxyethyl substituent at the 4-position of the piperidine ring. The compound’s molecular formula is C₁₅H₂₃NO·HCl, with a molecular weight of 269.81 g/mol (estimated based on analogs like CAS 1219982-32-7 ).
Properties
IUPAC Name |
4-[2-(2,3-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12-4-3-5-15(13(12)2)17-11-8-14-6-9-16-10-7-14;/h3-5,14,16H,6-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJXFNBOPKLEEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCC2CCNCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-71-5 | |
| Record name | Piperidine, 4-[2-(2,3-dimethylphenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of 2-(Piperidin-4-yl)ethyl Bromide
The ethyl-piperidine intermediate is typically prepared via nucleophilic substitution.
Procedure :
- Starting material : 4-Hydroxypiperidine is treated with 1,2-dibromoethane in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (K₂CO₃).
- Reaction :
$$
\text{4-Hydroxypiperidine} + \text{1,2-dibromoethane} \xrightarrow[\text{K}2\text{CO}3, \Delta]{\text{DMF}} \text{2-(piperidin-4-yl)ethyl bromide}
$$ - Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the bromide intermediate.
Key parameters :
Etherification with 2,3-Dimethylphenol
The bromide intermediate undergoes nucleophilic aromatic substitution with 2,3-dimethylphenol.
Procedure :
- Conditions :
- Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
- Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
- Temperature: 0°C to room temperature
- Reaction :
$$
\text{2-(Piperidin-4-yl)ethyl bromide} + \text{2,3-dimethylphenol} \xrightarrow[\text{NaH}]{\text{THF}} \text{4-[2-(2,3-dimethylphenoxy)ethyl]piperidine}
$$ - Purification : Acid-base extraction (HCl/NaOH) followed by recrystallization (ethanol/water).
Optimization notes :
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt for enhanced stability and solubility.
Procedure :
- Acid treatment : Dissolve the free base in anhydrous diethyl ether, and add concentrated HCl dropwise until precipitation completes.
- Isolation : Filter the precipitate and wash with cold ether.
- Drying : Vacuum desiccation yields the hydrochloride salt as a white crystalline solid.
Yield : >90% (quantitative conversion typical).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Piperidine bromination | 1,2-Dibromoethane, K₂CO₃, DMF, 80°C | 65 | High regioselectivity | Requires strict anhydrous conditions |
| Etherification | NaH, THF, 0°C → RT | 70 | Mild conditions | Sensitive to moisture |
| Salt formation | HCl/ether | 95 | Simple, high yield | Requires careful pH control |
Industrial-Scale Considerations
Large-scale production necessitates modifications for efficiency and safety:
- Continuous flow reactors : Minimize exothermic risks during bromide synthesis.
- Catalytic methods : Palladium-catalyzed coupling for ether formation (e.g., Ullmann-type reactions) reduces base usage.
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve environmental metrics.
Challenges and Mitigation Strategies
Byproduct formation :
- Issue : Dialkylation of phenol.
- Solution : Use stoichiometric phenol and low temperatures.
Piperidine ring instability :
- Issue : Ring opening under strong acidic/basic conditions.
- Solution : Neutral pH during etherification and salt formation.
Purification difficulties :
- Issue : Similar polarities of intermediates.
- Solution : Hybrid silica/alumina chromatography.
Chemical Reactions Analysis
4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives.
Scientific Research Applications
4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride is widely used in scientific research due to its unique structural properties and potential therapeutic benefits. Some of its applications include:
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Drug Discovery: The compound serves as a lead compound in the discovery of new pharmacologically active molecules.
Neuroscience Studies: It is used to study the effects of various compounds on the nervous system and to develop treatments for neurological disorders.
Mechanism of Action
The mechanism of action of 4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2- vs. 4-Substituted Piperidine Derivatives
- Impact: Positional isomerism can alter steric interactions and binding affinity to biological targets. For example, 4-substituted piperidines often exhibit better CNS penetration due to reduced steric hindrance compared to 2-substituted analogs . Molecular Formula: Identical to the target compound (C₁₅H₂₃NO·HCl), but physicochemical properties (e.g., logP, solubility) may differ.
Phenoxy Substituent Variations
4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride (CAS 1219982-32-7 ):
- Structural Difference: The phenoxy group has 2,5-dimethyl substituents instead of 2,3-dimethyl.
- Molecular Weight : 269.81 g/mol , identical to the target compound, but metabolic stability may vary due to substituent positioning.
4-[2-[3-(Trifluoromethyl)phenoxy]ethyl]piperidine hydrochloride (CAS not listed; referenced in ):
- Structural Difference: A trifluoromethyl (-CF₃) group replaces the methyl substituents on the phenoxy ring.
- Impact : The electron-withdrawing -CF₃ group increases lipophilicity (higher logP) and may improve metabolic stability but reduce aqueous solubility .
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride (CAS 52392-53-7 ):
Linker Modifications: Ethyl vs. Direct Attachment
- 4-(2,3-Dimethylphenoxy)piperidine hydrochloride (CAS 1171504-55-4 ): Structural Difference: The phenoxy group is directly attached to the piperidine ring without an ethyl linker.
Bulky Substituents and Aliphatic Variants
- 3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]ethyl}piperidine hydrochloride (CAS 1219963-88-8 ): Structural Difference: A bulky 1-methyl-1-phenylethyl group is attached to the phenoxy ring. Impact: Increased steric hindrance may reduce solubility and alter pharmacokinetic profiles, though it could enhance selectivity for specific receptors .
- 4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride (CAS 1220036-57-6 ): Structural Difference: An aliphatic isopentyloxy group replaces the aromatic phenoxy moiety.
Key Findings and Implications
Positional Isomerism : 4-substituted piperidines generally exhibit better pharmacokinetic profiles than 2-substituted analogs due to reduced steric effects .
Substituent Effects :
- Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but reduce solubility .
- Halogenated derivatives (e.g., Cl) may improve target binding but increase toxicity risks .
Safety Data Gaps : Most compounds lack detailed toxicological information, emphasizing the need for further studies .
Biological Activity
4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound possesses the molecular formula . It features a piperidine ring linked to a 2-(2,3-dimethylphenoxy)ethyl group. The presence of the piperidine moiety is significant as it is known to interact with various neurotransmitter receptors, suggesting potential applications in treating neuropsychiatric disorders.
The compound's mechanism of action is primarily attributed to its interaction with neurotransmitter systems. Specifically, studies indicate that it may act as an agonist or antagonist at certain receptors:
- Dopamine Receptors : Similar compounds have been shown to selectively interact with dopamine receptors, particularly the D3 receptor. This interaction could lead to neuroprotective effects and modulation of dopaminergic signaling pathways .
- Serotonin Receptors : The piperidine structure also suggests potential activity at serotonin receptors, which are critical in mood regulation and anxiety disorders.
Antioxidant and Anti-inflammatory Properties
Piperidine derivatives are known for their antioxidant capabilities. They can inhibit free radicals, contributing to cellular protection against oxidative stress. Additionally, these compounds have demonstrated anti-inflammatory properties, making them candidates for treating conditions characterized by inflammation.
Neuropharmacological Effects
Research indicates that this compound may exhibit antidepressant-like effects. For instance, similar piperidine derivatives have shown efficacy in animal models of chronic stress. These findings suggest that this compound could be explored further for its potential in managing depression and anxiety disorders.
Comparative Analysis with Related Compounds
A comparative analysis reveals how structural variations affect biological activity. The following table summarizes key similarities and differences between this compound and related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Piperidine ring with a dimethylphenoxy group | Specific methyl positioning influences activity |
| Piperine | Simple piperidine derivative | Known for strong antioxidant and anti-inflammatory effects |
| ML417 | D3 receptor selective agonist | Exhibits neuroprotective properties |
Case Studies and Research Findings
- Neuroprotective Studies : In a study investigating the neuroprotective effects of piperidine derivatives on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), compounds similar to this compound were found to promote neuronal survival and function under stress conditions .
- Antidepressant Activity : Animal studies have shown that certain piperidine derivatives exhibit significant antidepressant-like effects when administered in models of chronic mild stress. These findings highlight the potential therapeutic applications of this compound in mood disorders.
- Binding Affinity Studies : Molecular docking studies have indicated that the compound may bind effectively to serotonin receptors, suggesting a mechanism by which it could modulate mood and anxiety-related behaviors .
Q & A
Q. Basic Research Focus
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators (e.g., P95) if aerosol formation is possible .
- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Separate from strong oxidizers (e.g., peroxides) .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .
What analytical techniques are most effective for characterizing the purity and structure of this compound?
Q. Advanced Research Focus
- Purity Analysis:
- Structural Confirmation:
How can researchers resolve contradictions in reported pharmacological data for this compound?
Advanced Research Focus
Discrepancies in activity data (e.g., IC₅₀ values) may arise from:
- Assay Variability: Standardize protocols (e.g., cell lines, incubation times) across labs. Use reference agonists/antagonists (e.g., haloperidol for σ receptor studies) as internal controls .
- Enantiomeric Purity: Chiral impurities can skew results. Perform chiral HPLC to verify enantiomeric excess (>99%) .
- Solvent Effects: DMSO concentrations >0.1% may artifactually modulate receptor activity. Use vehicle-matched controls .
What are the environmental and toxicity considerations when disposing of this compound?
Q. Advanced Research Focus
- Ecotoxicity: Avoid release into waterways; the compound may inhibit aquatic microbial communities (EC₅₀ <10 mg/L in Daphnia magna assays). Use activated carbon filtration for wastewater pretreatment .
- Biodegradation: Incinerate at >800°C with scrubbers to neutralize HCl emissions. Avoid landfilling due to potential groundwater contamination .
- Acute Toxicity: LD₅₀ (oral, rat) is estimated at 250–500 mg/kg based on structural analogs. Implement fume hoods and emergency eyewash stations in labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
